molecular formula C28H26N6O5S2 B2482835 N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 394233-04-6

N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2482835
CAS No.: 394233-04-6
M. Wt: 590.67
InChI Key: UZZCJVUSWAHUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple pharmacophores, including a benzo[d]thiazole core and a 1,2,4-triazole ring, which are known to contribute to a wide spectrum of biological activities. The benzothiazole scaffold is a privileged structure in medicinal chemistry, documented in scientific literature for its relevance in cancer research , as well as for possessing antimicrobial and anticonvulsant properties . The structural complexity of this compound, featuring acetamide and phenoxyacetamido linkers, suggests potential as a multi-targeting agent. It is intended for use in various non-clinical research applications, such as high-throughput screening, structure-activity relationship (SAR) studies, and the investigation of novel biochemical pathways. Researchers value this compound for probing enzyme inhibition and receptor interactions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All necessary handling and safety protocols, as outlined in the associated Safety Data Sheet (SDS), must be followed.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O5S2/c1-37-19-12-13-22(38-2)21(14-19)34-24(15-29-25(35)16-39-18-8-4-3-5-9-18)32-33-28(34)40-17-26(36)31-27-30-20-10-6-7-11-23(20)41-27/h3-14H,15-17H2,1-2H3,(H,29,35)(H,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZCJVUSWAHUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound with potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent studies.

Synthesis

The synthesis of this compound involves the reaction of benzo[d]thiazole derivatives with various substituents to enhance its biological activity. The method typically includes acylation processes that yield the desired compound with high purity and structural integrity. The crystal structure analysis confirms successful acylation with characteristic bond lengths and angles consistent with similar compounds .

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. The compound exhibits promising antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities. For example, compounds related to the benzothiazole structure have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and various drug-resistant fungal strains .

CompoundActivityTarget PathogenMIC (µg/mL)
B7InhibitoryA431 Cancer Cells1 - 4
3hAntibacterialMRSA< 0.5
14fAntifungalCandida auris< 0.25

Anticancer Activity

The anticancer potential of this compound has been evaluated using cell lines such as A549 (lung cancer) and H1299. The results indicate that it significantly inhibits cell proliferation and induces apoptosis. Specifically, the compound's ability to decrease interleukin levels (IL-6 and TNF-α) suggests a mechanism that may involve modulation of inflammatory pathways .

Case Studies

  • In Vitro Evaluation : A study involving the evaluation of various benzothiazole derivatives indicated that those containing the triazole moiety exhibited enhanced cytotoxicity against cancer cells compared to their non-triazole counterparts. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis .
  • In Vivo Studies : Animal models have shown that compounds similar to N-(benzo[d]thiazol-2-yl)-2-acetamide can reduce tumor size significantly when administered at therapeutic doses. Notably, a study reported a survival benefit in mice treated with these compounds compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of N-(benzo[d]thiazol-2-yl)-2-acetamide is influenced by its structural components:

  • Benzothiazole Ring : Essential for antimicrobial activity.
  • Triazole Moiety : Enhances anticancer properties through interaction with cellular targets.

Modifications in substituents on the phenyl ring also impact potency; for instance, methoxy substitutions have been linked to improved bioavailability and reduced toxicity .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacology.

Antimicrobial Activity

Recent studies have demonstrated that derivatives containing benzothiazole and triazole structures possess significant antimicrobial properties. For instance, compounds similar to N-(benzo[d]thiazol-2-yl)-2-acetamides have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Research indicates that compounds with benzothiazole and triazole functionalities can exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and pancreatic cancer cells. The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells .

Antitubercular Activity

The synthesized derivatives have also been evaluated for their antitubercular properties. Certain compounds demonstrated comparable efficacy to standard antitubercular agents such as streptomycin and pyrazinamide in vitro . This suggests potential for development into therapeutic agents for tuberculosis treatment.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation of Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their anti-tubercular activity. The results indicated promising activity against Mycobacterium tuberculosis .
  • Antimicrobial Screening : Compounds derived from thiazole and triazole frameworks were tested against various microbial strains. Notably, some exhibited significant antimicrobial activity against both bacterial and fungal pathogens .
  • Molecular Docking Studies : Molecular docking studies were performed to understand the binding interactions of synthesized compounds with target proteins involved in microbial resistance and cancer progression. These studies provide insights into the pharmacodynamics of the compounds .

Summary of Key Findings

ApplicationActivity TypeNotable Findings
AntimicrobialBacterial/FungalEffective against Gram-positive/negative bacteria
AnticancerCell ProliferationInduces apoptosis in MCF7 breast cancer cells
AntitubercularMycobacteriumComparable efficacy to standard treatments

Chemical Reactions Analysis

Reactivity of the Thioether-Triazole Moiety

The thioether (-S-) group bridging the triazole and acetamide moieties is susceptible to oxidation and nucleophilic substitution. Studies on analogous triazole-thioether systems (e.g.,) reveal:

  • Oxidation : Reaction with H₂O₂ or mCPBA converts the thioether to sulfoxide or sulfone derivatives. This alters electronic properties and biological activity.

  • Nucleophilic Substitution : The sulfur atom can undergo alkylation or arylation under basic conditions (e.g., K₂CO₃/DMF), forming new C-S bonds.

Example Reaction Table:

Reaction Type Conditions Product Biological Impact
Oxidation to SulfoxideH₂O₂, CH₃COOH, 60°C, 4hSulfoxide derivative with enhanced solubilityIncreased binding to kinase targets
AlkylationK₂CO₃, DMF, alkyl halideS-alkylated triazole with modified lipophilicityImproved membrane permeability

Triazole Ring Reactivity

The 1,2,4-triazole core participates in:

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen atoms, forming complexes studied for catalytic or antimicrobial applications .

  • Ring-Opening Reactions : Under acidic conditions (HCl/EtOH), the triazole ring can hydrolyze to form thiosemicarbazide derivatives .

Phenoxyacetamide Substituent

The phenoxyacetamide side chain undergoes:

  • Hydrolysis : In acidic/basic media, the amide bond cleaves to generate 2-phenoxyacetic acid and amine intermediates.

  • Esterification : Reacts with alcohols (ROH) under Steglich conditions (DCC/DMAP) to form ester derivatives.

Electrophilic Aromatic Substitution (EAS)

The benzo[d]thiazole and dimethoxyphenyl groups direct EAS reactions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the dimethoxyphenyl ring.

  • Halogenation : Br₂/FeBr₃ adds bromine to the benzo[d]thiazole moiety .

Redox Reactions

The compound’s redox behavior is critical for its proposed anticancer activity:

  • Glutathione (GSH) Interaction : The thioether group reacts with GSH, forming disulfide bonds and inducing oxidative stress in cancer cells.

  • ROS Generation : Under UV light, the triazole-thioether system generates reactive oxygen species (ROS), studied for photodynamic therapy applications.

Comparative Reactivity with Structural Analogs

Data from analogs ( ) highlight key differences:

Compound Key Reactivity Unique Feature
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamideEnhanced nucleophilic substitution at sulfurMethoxy groups stabilize transition states
2-(2-acetamidothiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide Preferential coordination with Cu²⁺ over Zn²⁺Dual acetamide groups enable chelation
Target compoundCombines triazole-thioether redox activity with phenoxyacetamide hydrolysisSynergistic effects in multi-target drug design

Mechanistic Insights from Spectroscopy

  • NMR Studies : The thioether proton (S-CH₂) resonates at δ 3.8–4.2 ppm, shifting upfield upon oxidation.

  • IR Data : Strong absorption at 1670 cm⁻¹ (C=O stretch of acetamide) and 1250 cm⁻¹ (C-S bond).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s activity is influenced by three critical regions: benzo[d]thiazole , triazole substituents , and thioacetamide-linked side chains . Below is a comparison with key analogs:

Compound ID/Reference Key Structural Features Biological Activity/Findings
Target Compound - 2,5-Dimethoxyphenyl on triazole
- Phenoxyacetamido methyl group
In silico docking suggests strong binding to enzymatic active sites (similar to 9c in ).
9c () - 4-Bromophenyl on thiazole
- Benzodiazol-phenoxymethyl-triazole
Superior binding in docking studies (vs. 9a, 9b); IC₅₀ not reported .
6d () - Nitrobenzo[d]thiazole
- Thiadiazole-thioacetamide
VEGFR-2 inhibition (IC₅₀ = 0.89 µM); moderate cytotoxicity .
7b () - Thiadiazole-hydrazide hybrid Anticancer activity against HepG-2 (IC₅₀ = 1.61 µg/mL) .
9f () - 3-Methoxyphenyl on thiazole Structural data confirmed (IR, NMR); activity not explicitly reported .
Key Observations:
  • Aryl Substitutions : Bromophenyl (9c) and nitro (6d) groups enhance binding affinity or enzyme inhibition, while methoxy groups (target compound, 9f) may improve solubility .
  • Side Chains: The phenoxyacetamido group in the target compound likely enhances hydrogen bonding, akin to the benzoyl group in 8a–c (), which showed strong C=O interactions .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methoxy groups improve aqueous solubility relative to halogenated derivatives, as seen in 9a–e () .
  • Metabolic Stability : Analogs with electron-withdrawing groups (e.g., nitro in 6d) may exhibit faster hepatic clearance compared to methoxy-substituted compounds .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including thiazole ring formation and acetamide coupling. Key strategies include:

  • Reagent Selection: Use phosphorus pentasulfide (P₂S₅) for efficient thiazole ring cyclization and acyl chlorides for acetamide coupling .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates for intermediates .
  • Purification Techniques: Recrystallization from ethanol-DMF mixtures improves purity, while thin-layer chromatography (TLC) monitors reaction progress .
  • Catalytic Additives: Anhydrous potassium carbonate (K₂CO₃) facilitates deprotonation in thiol-mediated coupling steps .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and elemental analysis is critical:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns (e.g., triazole-thioether linkages) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O in acetamide at ~1650 cm⁻¹) .
  • Elemental Analysis: Matches calculated vs. experimental C, H, N, S content to confirm purity (>95%) .

Basic: What initial biological assays are recommended to evaluate the compound’s therapeutic potential?

Methodological Answer:
Prioritize assays aligned with structural analogs:

  • Cytotoxicity Screening: Use the NCI-60 cancer cell line panel to assess antiproliferative activity, focusing on melanoma and breast cancer models .
  • Antimicrobial Testing: Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition: Evaluate interactions with kinases or proteases via fluorescence-based kinetic assays .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?

Methodological Answer:
Design SAR studies using systematic modifications:

  • Functional Group Substitution: Replace the 2,5-dimethoxyphenyl group with halogenated or nitro derivatives to assess electronic effects .
  • Scaffold Hybridization: Fuse the triazole-thioether core with benzimidazole or pyridazine moieties to enhance target affinity .
  • Computational Modeling: Apply DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .

Advanced: What strategies are effective in molecular docking studies to predict binding modes with target proteins?

Methodological Answer:
Key steps for robust docking:

  • Protein Preparation: Use AutoDock Tools to remove water molecules, add polar hydrogens, and define grid boxes around active sites .
  • Ligand Flexibility: Incorporate rotatable bonds in the triazole-thioether and phenoxyacetamide groups to explore conformational space .
  • Validation: Cross-validate results with MD simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:
Resolve inconsistencies through mechanistic and pharmacokinetic studies:

  • Bioavailability Analysis: Measure plasma concentration-time profiles via LC-MS/MS to assess absorption/metabolism .
  • Metabolite Identification: Use hepatic microsomes to identify phase I/II metabolites and their activity .
  • Target Engagement Assays: Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

Advanced: What methods are recommended for analyzing metabolic stability and toxicity risks?

Methodological Answer:

  • Hepatocyte Incubations: Use primary human hepatocytes to quantify metabolic half-life (t₁/₂) and CYP450 inhibition .
  • AMES Test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG Binding Assay: Patch-clamp electrophysiology evaluates cardiac toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.